![molecular formula C31H33NO B14406936 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol CAS No. 88407-44-7](/img/structure/B14406936.png)
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 3,3-diphenylpropylamine with phenylpropyl halides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like methanol or DMSO and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic methods.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol involves its interaction with specific molecular targets. It primarily affects calcium channels and myosin light-chain kinase 2, leading to alterations in cellular calcium levels and muscle contraction . This compound also exhibits beta-blocker-like activity, reducing heart rate and affecting cardiac metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Diphenylpropylamine: A metabolite of prenylamine with similar structural features.
Prenylamine: A calcium channel blocker used in the treatment of angina pectoris.
N-(4-(2-((3,3-Diphenylpropyl)amino)propoxy)phenyl)acetamide: Another compound with a similar core structure used in biochemical research.
Uniqueness
2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol is unique due to its specific substitution pattern and the presence of a methylphenol group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
88407-44-7 |
|---|---|
Molekularformel |
C31H33NO |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
2-[3-(3,3-diphenylpropylamino)-1-phenylpropyl]-5-methylphenol |
InChI |
InChI=1S/C31H33NO/c1-24-17-18-30(31(33)23-24)29(27-15-9-4-10-16-27)20-22-32-21-19-28(25-11-5-2-6-12-25)26-13-7-3-8-14-26/h2-18,23,28-29,32-33H,19-22H2,1H3 |
InChI-Schlüssel |
VQKJJWDBVKANSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
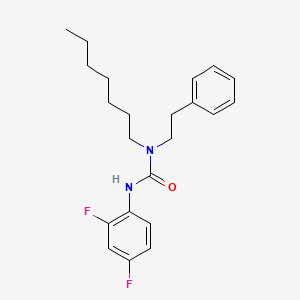
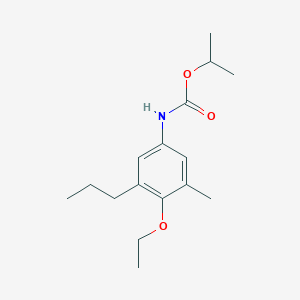
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
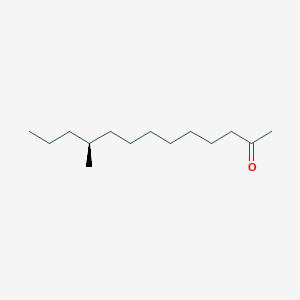
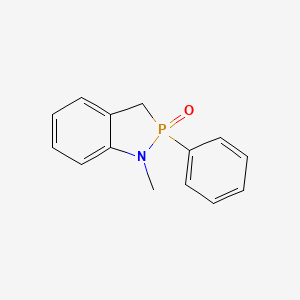
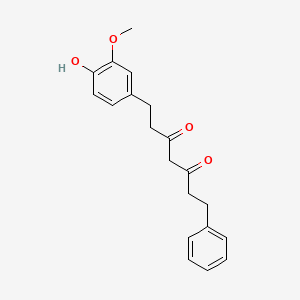
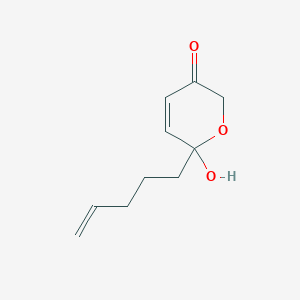
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
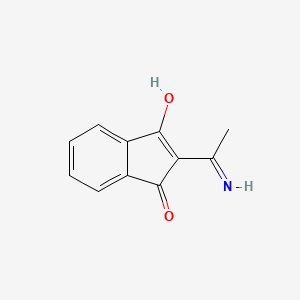
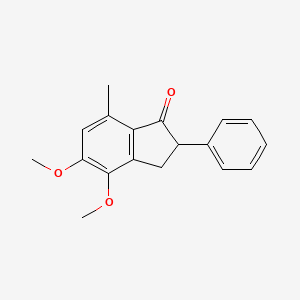
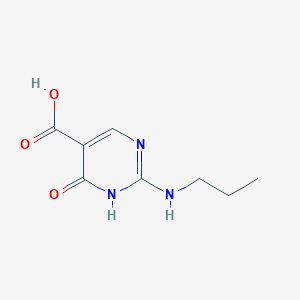
![N-Methyl-N'-[7-(6-oxo-3-phenylpyridazin-1(6H)-yl)heptyl]urea](/img/structure/B14406937.png)
![ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B14406939.png)
